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Compound of Interest

Compound Name:
Ethyl tetrahydropyran-4-

carboxylate

Cat. No.: B1631667 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl
Tetrahydropyran-4-carboxylate (CAS No. 96835-17-5), a valuable building block in medicinal

chemistry and materials science. The structural elucidation of this compound relies on a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). This document will detail the theoretical basis for the expected

spectral features, providing researchers, scientists, and drug development professionals with a

robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview
Ethyl tetrahydropyran-4-carboxylate possesses a saturated heterocyclic tetrahydropyran

ring and an ethyl ester functional group. Its molecular formula is C₈H₁₄O₃, with a molecular

weight of 158.20 g/mol . The key structural features to be identified by spectroscopic methods

are the tetrahydropyran ring protons and carbons, the ethyl ester moiety, and the carbonyl

group.

A systematic approach to the spectroscopic analysis is crucial for unambiguous structure

confirmation. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR,

and MS, along with the underlying principles of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For Ethyl tetrahydropyran-4-carboxylate, both ¹H and ¹³C NMR will

provide distinct and complementary information.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the

tetrahydropyran ring and the ethyl group. The chemical shifts are influenced by the

electronegativity of the adjacent oxygen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl Tetrahydropyran-4-carboxylate

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-OCH₂CH₃ ~ 4.1 Quartet (q) 2H

Ring CH₂-O (2,6

positions)

~ 3.9 (axial) / ~3.4

(equatorial)
Multiplet (m) 4H

Ring CH (4 position) ~ 2.5 Multiplet (m) 1H

Ring CH₂ (3,5

positions)
~ 1.8 Multiplet (m) 4H

-OCH₂CH₃ ~ 1.2 Triplet (t) 3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like

chloroform-d (CDCl₃) is typical for routine ¹H NMR analysis of such compounds. The predicted

chemical shifts are based on the analysis of similar structures and established empirical

correlations. The downfield shift of the ethyl quartet (~4.1 ppm) is due to the deshielding effect

of the adjacent oxygen atom of the ester. Similarly, the protons on the carbons adjacent to the

ring oxygen (positions 2 and 6) are expected to be in the 3.4-3.9 ppm region. The methine

proton at the 4-position, being alpha to the carbonyl group, will be shifted downfield to around

2.5 ppm.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide information on the number of unique carbon environments

in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl Tetrahydropyran-4-carboxylate

Carbon Predicted Chemical Shift (δ, ppm)

C=O (ester) ~ 175

-OCH₂CH₃ ~ 60

Ring CH₂-O (2,6 positions) ~ 67

Ring CH (4 position) ~ 41

Ring CH₂ (3,5 positions) ~ 29

-OCH₂CH₃ ~ 14

Expertise & Experience: The prediction of these chemical shifts is grounded in the fundamental

principles of ¹³C NMR. The carbonyl carbon of the ester is characteristically found at the most

downfield position (~175 ppm). The carbons bonded to oxygen (-OCH₂CH₃ and the ring

carbons at positions 2 and 6) appear in the 60-70 ppm range. The aliphatic carbons of the ring

and the ethyl group are found in the upfield region.

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for

accurate structural analysis.

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl tetrahydropyran-4-
carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution and lineshape.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.
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Set a spectral width of approximately 12 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the

spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Ethyl Tetrahydropyran-4-carboxylate

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (ester) 1730 - 1750 Strong

C-O (ester) 1150 - 1250 Strong

C-O-C (ether) 1050 - 1150 Strong

C-H (sp³ aliphatic) 2850 - 3000 Medium-Strong
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Trustworthiness: The presence of a strong absorption band in the region of 1730-1750 cm⁻¹ is

a highly reliable indicator of the ester carbonyl group. The C-O stretching vibrations of the ester

and the ether functionalities will also produce strong and characteristic bands.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or

NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of

the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Background Correction: Acquire a background spectrum of the empty sample holder (or pure

KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Ethyl Tetrahydropyran-4-
carboxylate

m/z Proposed Fragment

158 [M]⁺ (Molecular Ion)

113 [M - OCH₂CH₃]⁺

85 [M - COOCH₂CH₃]⁺

57 [COOCH₂CH₃]⁺

Authoritative Grounding: The fragmentation of esters in mass spectrometry often involves the

cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy group (-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1631667?utm_src=pdf-body
https://www.benchchem.com/product/b1631667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OCH₂CH₃) would result in a fragment at m/z 113. The loss of the entire ethyl carboxylate group

would lead to a fragment corresponding to the tetrahydropyran ring at m/z 85.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Ionization: Ionize the sample molecules. EI is a common technique for volatile compounds

and often provides detailed fragmentation patterns.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and
Fragmentation
Visual representations are crucial for understanding the relationships between the molecular

structure and the spectroscopic data.

Caption: Molecular structure with key atoms highlighted.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Key fragmentation steps in mass spectrometry.
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Conclusion
The spectroscopic characterization of Ethyl tetrahydropyran-4-carboxylate is a multi-faceted

process that relies on the synergistic application of NMR, IR, and MS techniques. This guide

provides a comprehensive overview of the expected spectral data and the underlying principles

for their interpretation. By following the detailed experimental protocols and utilizing the

predictive data presented, researchers can confidently identify and characterize this important

chemical entity, ensuring the integrity and reliability of their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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